Structure and molecular weight of 2-Cyclohexyl-2,2-difluoroacetic acid
Structure and molecular weight of 2-Cyclohexyl-2,2-difluoroacetic acid
An In-Depth Technical Guide to 2-Cyclohexyl-2,2-difluoroacetic acid
This guide provides a comprehensive technical overview of 2-Cyclohexyl-2,2-difluoroacetic acid, a fluorinated carboxylic acid of interest to researchers in medicinal chemistry and drug development. The document delineates its structural and physicochemical properties, discusses relevant synthetic strategies and characterization techniques, and explores its potential applications and safe handling protocols.
Core Physicochemical and Structural Characteristics
2-Cyclohexyl-2,2-difluoroacetic acid belongs to the class of α,α-difluoro carboxylic acids. The introduction of the geminal fluorine atoms on the carbon adjacent to the carboxyl group significantly alters the molecule's electronic properties, acidity, and metabolic stability compared to its non-fluorinated analog, making it a valuable building block in modern chemical research.
Chemical Structure and Identity
The molecule consists of a cyclohexane ring bonded to a difluoroacetic acid moiety at the alpha position.
Structural Representation:
Caption: Chemical structure of 2-Cyclohexyl-2,2-difluoroacetic acid.
The systematic IUPAC name for this compound is 2-cyclohexyl-2,2-difluoroacetic acid. Its structural information is cataloged in public databases under various identifiers.[1]
Molecular Formula and Weight
The fundamental quantitative descriptors of the molecule are summarized below. This data is critical for stoichiometric calculations in synthesis, analytical quantitation, and mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂F₂O₂ | [1] |
| Molecular Weight | 178.18 g/mol | [2] |
| Monoisotopic Mass | 178.08054 Da | [1] |
| CAS Number | 142977-61-5 | [3] |
Synthesis and Spectroscopic Characterization
While specific, detailed synthetic procedures for 2-Cyclohexyl-2,2-difluoroacetic acid are not extensively published in peer-reviewed literature, its synthesis can be approached through established methods for creating α,α-difluoroalkanes and carboxylic acids.[4]
General Synthetic Strategies
The construction of the α,α-difluoroacetic acid moiety is the key chemical challenge. A plausible and common strategy involves the fluorination of a suitable precursor. One such approach is the deoxofluorination of an α-keto ester or acid using reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[4]
A hypothetical, yet chemically sound, workflow is outlined below. This process begins with a commercially available starting material and proceeds through key transformations to yield the target compound.
Caption: Proposed synthetic workflow for 2-Cyclohexyl-2,2-difluoroacetic acid.
Experimental Protocol (Hypothetical):
-
Synthesis of Ethyl 2-cyclohexyl-2-oxoacetate: A solution of cyclohexylmagnesium bromide in an ethereal solvent (e.g., THF) is added dropwise to a cooled solution (-78 °C) of diethyl oxalate. The reaction is quenched with a mild acid, and the resulting α-keto ester is extracted and purified via column chromatography.
-
Fluorination: The purified ethyl 2-cyclohexyl-2-oxoacetate is dissolved in a dry, inert solvent (e.g., dichloromethane). A deoxofluorinating agent, such as DAST, is added cautiously at low temperature. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).
-
Hydrolysis: The crude ethyl 2-cyclohexyl-2,2-difluoroacetate is subjected to saponification using a base like lithium hydroxide in a water/THF mixture. Upon completion, the reaction is acidified with aqueous HCl, and the final product, 2-Cyclohexyl-2,2-difluoroacetic acid, is extracted and purified.
Expected Spectroscopic Profile
The structural identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.
-
¹H NMR: The spectrum would show complex multiplets in the aliphatic region (approx. 1.0-2.5 ppm) corresponding to the 11 protons of the cyclohexyl ring. A broad singlet, typically downfield (>10 ppm), would be observed for the acidic proton of the carboxylic acid.[5][6]
-
¹³C NMR: The spectrum would display signals for the cyclohexyl carbons. The carbon atom bonded to the two fluorine atoms (C2) would appear as a characteristic triplet due to one-bond C-F coupling. The carbonyl carbon of the acid would appear at the downfield end of the spectrum (approx. 165-175 ppm).
-
¹⁹F NMR: A singlet would be expected, as the two fluorine atoms are chemically equivalent and not coupled to any other fluorine atoms.
-
Mass Spectrometry (MS): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to its molecular formula. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Predicted collision cross-section values can aid in identification in ion mobility-mass spectrometry setups.[1]
Relevance and Applications in Scientific Research
The unique properties of organofluorine compounds make them highly valuable in both pharmaceutical and analytical sciences.
Role in Medicinal Chemistry and Drug Discovery
The difluoromethyl group (CHF₂) and, by extension, the difluoroacetic acid moiety, are often used as bioisosteres for hydroxyl, thiol, or amide groups. The C-F bond is exceptionally strong, which can block sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[7] The high electronegativity of fluorine can also modulate the pKa of nearby functional groups and influence binding interactions with biological targets. The cyclohexyl group provides lipophilicity, which can be crucial for membrane permeability and reaching specific targets within the cell. Compounds containing similar difluorocyclohexyl scaffolds have been investigated as potent receptor antagonists, highlighting the utility of this structural motif in drug discovery.[8]
Potential in Advanced Analytical Chemistry
The parent compound, difluoroacetic acid (DFA), has gained prominence as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS).[9] Compared to the widely used trifluoroacetic acid (TFA), DFA provides comparable chromatographic performance (e.g., sharp peaks) but causes significantly less ion suppression in the mass spectrometer, leading to enhanced sensitivity.[10][11][12] While 2-Cyclohexyl-2,2-difluoroacetic acid itself is not used as an additive, its structural features are relevant to understanding how such molecules behave in analytical systems, and it could serve as a test analyte in method development studies.
Safety, Handling, and Storage
As no specific safety data sheet (SDS) is available for 2-Cyclohexyl-2,2-difluoroacetic acid, precautions should be based on data for structurally related and hazardous α,α-difluoro carboxylic acids, such as difluoroacetic acid.[13][14][15][16] These compounds are generally corrosive and require careful handling.
Hazard Identification and Precautions
-
Corrosivity: Assumed to cause severe skin burns and serious eye damage.[15][17]
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[15]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid breathing fumes, vapors, or dust. Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic acids/vapors is recommended.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizing agents. Long-term storage at 2-8°C is often recommended for similar compounds.[17][18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
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